molecular formula C5H5F6N B13164697 2,3-Bis(trifluoromethyl)cyclopropan-1-amine

2,3-Bis(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B13164697
M. Wt: 193.09 g/mol
InChI Key: XHURJIIQBRIVGW-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)cyclopropan-1-amine is a high-value, fluorinated cyclopropylamine building block of significant interest in medicinal chemistry and drug discovery. The compound is often supplied as a stable hydrochloride salt (CAS 2228364-54-1) with a molecular weight of 229.55 g/mol and the molecular formula C5H6ClF6N . This molecule features a strained cyclopropane ring core that is densely functionalized with two strongly electron-withdrawing trifluoromethyl (CF3) groups and a single amine group, which is typically protected in its salt form . The incorporation of the cyclopropane ring is a well-established strategy to reduce molecular conformational flexibility and to improve metabolic stability . Furthermore, the presence of multiple fluorine atoms is known to profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and overall bioavailability, making fluorinated cyclopropanes key scaffolds in the development of new pharmaceuticals and agrochemicals . The primary research applications for this amine are as a versatile precursor in the synthesis of more complex, biologically active molecules. Researchers can readily deprotect the amine hydrochloride to generate the free amine, which can then be incorporated into amides, sulfonamides, or urea derivatives via standard coupling reactions. It is particularly valuable for constructing potent enzyme inhibitors and probes for biochemical research. The compound requires cold-chain transportation and storage to maintain its stability and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H5F6N

Molecular Weight

193.09 g/mol

IUPAC Name

2,3-bis(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C5H5F6N/c6-4(7,8)1-2(3(1)12)5(9,10)11/h1-3H,12H2

InChI Key

XHURJIIQBRIVGW-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation via Fluorinated Diazo Reagents

A modern and efficient approach to synthesize trifluoromethyl-substituted cyclopropanes involves transition-metal-catalyzed cyclopropanation of alkenes using fluorinated diazo compounds as carbene precursors. This method is particularly useful for introducing trifluoromethyl groups geminally on the cyclopropane ring.

  • Fluorinated Carbene Precursor Synthesis: The diazo reagent diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, which contains trifluoromethyl and difluoromethylphosphonate groups, can be synthesized in three steps starting from an N-protected amine, followed by deprotection and diazotization.

  • Cyclopropanation Reaction Conditions: Copper(I) iodide (CuI) is used as a catalyst in toluene at reflux temperature (~111 °C) under an inert atmosphere. The diazo reagent reacts with terminal alkenes to form cyclopropanes bearing trifluoromethyl substituents in moderate to good yields (28–74%) depending on the substrate.

  • Optimization Data:

Entry Catalyst Time (h) Temp (°C) Solvent Conversion Rate (%) Yield (%)
1 Rhodium(II) acetate dimer (Rh2(OAc)4) 5 111 Toluene No reaction -
2 Rhodium(II) acetate dimer (Rh2(OAc)4) 3 40 DCM No reaction -
3 Copper(I) iodide (CuI) 3 40 DCM No reaction -
4 Copper(I) iodide (CuI) 1 111 Toluene 42 -
5 Copper(I) iodide (CuI) 2 111 Toluene 59 -
6 Copper(I) iodide (CuI) 3.5 111 Toluene 100 74
7 None (UV irradiation) 24 40 DCM No reaction -

Note: DCM = dichloromethane; n.r. = no reaction.

  • Substrate Scope: The method is applicable to a variety of styrenes and terminal aliphatic alkenes, with electron-donating substituents on the aromatic ring generally improving yields and reaction rates. Diastereoselectivity varies with substrates, often yielding mixtures of diastereomers with a slight preference for the trans isomer.

Alternative Synthetic Routes

  • Deoxofluorination of Dicarboxylic Acids: Earlier methods include the deoxofluorination of corresponding dicarboxylic acids using reagents like sulfur tetrafluoride to introduce trifluoromethyl groups at geminal positions on the cyclopropane ring.

  • Thiophilic Ring-Opening Reactions: Ring-opening reactions of donor-substituted furans with bis(trifluoromethyl)-substituted ethylenes have also been explored, though these methods are less commonly employed due to lower selectivity and harsher conditions.

  • Regio- and Diastereoselective Carbometalation: Cyclopropenes substituted with trifluoromethyl groups can undergo carbometalation to yield trifluoromethylcyclopropanes with control over regio- and stereochemistry, providing an alternative synthetic route.

  • The copper(I) iodide-catalyzed cyclopropanation proceeds via generation of a metal-carbene intermediate from the diazo compound. This intermediate then undergoes [2+1] cycloaddition with the alkene substrate.

  • Density functional theory (DFT) calculations support the formation of the trans diastereomer as the major product due to favorable transition state energetics and steric interactions.

  • Coordination of amine groups in substrates can influence diastereoselectivity by stabilizing specific metallocarbene intermediates.

Method Key Reagents/Conditions Yield Range (%) Notes
Copper(I) iodide-catalyzed cyclopropanation with fluorinated diazo reagent CuI catalyst, toluene, reflux, terminal alkenes 28–74 Mild conditions, good substrate scope
Deoxofluorination of dicarboxylic acids Sulfur tetrafluoride, dicarboxylic acid precursors Variable Harsh reagents, less selective
Thiophilic ring-opening reactions Donor-substituted furans, bis(trifluoromethyl)ethylenes Moderate Complex reaction pathway
Carbometalation of trifluoromethylcyclopropenes Metal catalysts, trifluoromethylcyclopropenes Moderate to good Regio- and diastereoselective

The preparation of 2,3-Bis(trifluoromethyl)cyclopropan-1-amine is best achieved via copper(I) iodide-catalyzed cyclopropanation of alkenes using bench-stable fluorinated diazo reagents. This method offers a balance of yield, selectivity, and operational simplicity. Alternative methods exist but often involve harsher conditions or less control over stereochemistry. Ongoing research continues to optimize these synthetic routes and expand substrate scope for applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce amides or other derivatives.

Scientific Research Applications

Based on the provided search results, here's what is known about the applications of compounds related to "2,3-Bis(trifluoromethyl)cyclopropan-1-amine":

Synthesis and Resolution of Cyclopropanecarboxylic Acids

  • Preparation of Enantiomers The search results discuss processes for preparing cyclopropanecarboxylic acids, specifically (1R,3R)- and (1S,3S)-2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids . The process involves resolving racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids into their (1R,3R)- and (1S,3S)-enantiomers using a chiral amine to form a crystalline diastereomeric amine salt. This salt is then treated with an acid to generate the resolved enantiomer .
  • Resolving Agents (S)-2-amino-3-phenylpropanamide can be used as a resolving agent . (S)-1-phenylethanamine in acetonitrile and acetone solvents can resolve the (1R,3R)-enantiomer from racemic trans-2,2-dichloro-3-(3-trifluoromethyl-4-fluorophenyl)cyclopropane-1-carboxylic acid .

Synthesis of α-Trifluoromethyl Amines

  • Biocatalytic Strategy A biocatalytic strategy has been developed for the synthesis of enantioenriched α-trifluoromethyl amines through asymmetric N–H carbene insertion . This involves using a metalloprotein scaffold that has been redesigned through protein and substrate engineering .
  • Enantioselectivity By varying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce opposite enantiomers with high enantiomeric ratios (er) . The method is applicable to a range of aryl amine substrates and can provide access to β-trifluoromethyl-β-amino alcohols and halides .

Diaziridine Formation and Transformations

  • Trends in Diaziridine Chemistry Research is being done on diaziridines, which are three-membered heterocycles containing two nitrogen atoms . Studies include structural determination, including N-N or C-N bond lengths .
  • Synthesis of Diazirines Ketones can be transformed into diaziridines, which can then form 15N2-diazirine molecular tags for NMR and MRI . Spirocyclic diazirines can also be synthesized, involving multiple steps including oximation, tosylation, and oxidation .

Preparation of Bis(trifluoromethyl)amine

  • Reaction with Hydrogen Fluoride Bis(trifluoromethyl)amine can be prepared by heating a reaction mixture of hydrogen fluoride and a cyanogen compound . For example, reacting cyanuric fluoride with hydrogen fluoride at specific temperatures yields bis(trifluoromethyl)amine .
  • Using Cyanogen Halide Precursors Precursors of cyanogen halides can be used in the process. For instance, sodium cyanide, hydrogen fluoride, and chlorine can be reacted to produce bis(trifluoromethyl)amine . Similarly, sodium thiocyanate, hydrogen fluoride, and chlorine can be used .

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to stronger binding interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 2,3-Bis(trifluoromethyl)cyclopropan-1-amine with structurally related fluorinated amines:

Compound Name Structure Molecular Weight Fluorine Substituents Key Properties/Applications References
This compound Cyclopropane with -NH₂ at C1 and -CF₃ at C2, C3 ~225.1 (calc.) 2 × -CF₃ High lipophilicity, strained ring
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Cyclopropane with -NH₂ at C1 and 3,4-difluorophenyl at C2 197.2 2 × aromatic -F Chiral building block
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine Propane chain with -NH₂ at C1, -CF₃ at C3, and cyclohexyl at C1 195.2 1 × -CF₃ Potential agrochemical intermediate
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine Propane chain with -NH₂ at C1, 3-fluoro-4-methylphenyl at C1, and phenyl at C3 243.3 1 × aromatic -F Pharmacological research
Key Observations:
  • Fluorine Content: The target compound’s two -CF₃ groups confer exceptional electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs like the (1R,2S)-difluorophenyl derivative .
  • Ring Strain: The cyclopropane ring in the target compound enhances reactivity compared to non-cyclic amines (e.g., 1-cyclohexyl-3,3,3-trifluoropropan-1-amine) .
  • Chirality : Unlike (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine , the target compound lacks chiral centers but shares steric constraints.

Stability and Reactivity

  • Thermal Stability : Cyclopropane derivatives with -CF₃ groups (e.g., 2,3-bis(trifluoromethyl)thiophene in ) exhibit stability under photolytic conditions, suggesting similar resilience in the target compound.
  • Basicity : The amine’s basicity is reduced due to electron withdrawal by -CF₃ groups, contrasting with less fluorinated analogs like 1-cyclohexyl-3,3,3-trifluoropropan-1-amine .
  • Synthetic Challenges : Synthesis of bis(trifluoromethyl)cyclopropanes often requires specialized fluorination reagents, as seen in multi-step protocols for related pyrrolidine derivatives .

Biological Activity

2,3-Bis(trifluoromethyl)cyclopropan-1-amine is a fluorinated cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups in this compound enhances its lipophilicity and stability, which can significantly influence its interaction with biological systems.

  • Molecular Formula : C5H5F6N
  • Molecular Weight : 193.09 g/mol
  • Structure : The compound features a cyclopropane ring with two trifluoromethyl groups at the 2 and 3 positions and an amine group at the 1 position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl groups improve the compound's binding affinity to hydrophobic regions of proteins, while the amine group can participate in hydrogen bonding and ionic interactions. This combination allows for modulation of enzyme activity, receptor binding, and other biochemical pathways.

Biological Activities

Recent studies have explored the biological activities of this compound, highlighting several key areas:

  • Antimicrobial Activity : Research indicates that fluorinated compounds, including this cyclopropane derivative, exhibit potent antimicrobial properties. The presence of trifluoromethyl groups can enhance the efficacy against various pathogens.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a suicide inhibitor for certain PLP-dependent enzymes, which are crucial in amino acid metabolism.

Case Studies

  • Enantioselective Synthesis : A study demonstrated the enantioselective synthesis of α-trifluoromethyl amines using biocatalytic methods involving this compound as a precursor. This approach highlighted the compound's utility in producing enantioenriched products relevant to drug development .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound reveal improved metabolic stability compared to non-fluorinated analogs. These studies suggest that the trifluoromethyl groups contribute to reduced clearance rates and enhanced bioavailability .

Comparative Analysis

The following table summarizes key comparisons between this compound and similar compounds:

Compound NameMolecular WeightBiological ActivityKey Features
This compound193.09 g/molAntimicrobial, Enzyme InhibitorTrifluoromethyl groups enhance lipophilicity
2,2-Bis(trifluoromethyl)cyclopropan-1-amine193.09 g/molLimited studies availableSimilar structure but different substitution
Cyclopropanamine DerivativesVariesVariesDiverse biological activities based on substituents

Q & A

Q. What are the most effective synthetic routes for preparing 2,3-Bis(trifluoromethyl)cyclopropan-1-amine, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer: Synthesis of strained cyclopropane derivatives often involves [2+1] cycloaddition reactions. For example, trifluoromethyl-substituted cyclopropanes can be synthesized via transition metal-catalyzed cyclopropanation of alkenes using diazo reagents. Evidence from structurally related compounds, such as 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 35501-83-8), suggests the use of halogenated precursors and amine-functionalized intermediates under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side reactions . Optimization may involve adjusting stoichiometry, catalyst loading (e.g., Ru-based catalysts as in ), or solvent polarity. Purification via column chromatography or recrystallization is critical, as trifluoromethyl groups can complicate phase separation.

Table 1: Example Synthetic Routes for Related Cyclopropanamine Derivatives

PrecursorMethodCatalyst/ReagentYield (%)Purity (%)Reference
1-TrifluoromethylcyclopropaneRu-catalyzed cycloaddition[Ru] complexes ()~70>95
Halogenated cyclopropaneNucleophilic aminationNH3/Amine bases~65>90

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

  • 19F NMR Spectroscopy : Critical for identifying trifluoromethyl groups, as their distinct chemical shifts (δ ≈ -60 to -70 ppm) confirm substitution patterns. Quantitative 19F NMR (as in for 3,5-bis(trifluoromethyl)benzoic acid) can assess purity .
  • X-ray Crystallography : Resolves stereochemistry and ring strain effects, especially if single crystals are obtained.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for isotopic patterns of fluorine (e.g., ’s exact mass analysis for bis(trifluoromethyl) metabolites) .
  • IR Spectroscopy : Confirms amine functional groups via N-H stretching (~3300 cm⁻¹).

Advanced Research Questions

Q. How do the electronic and steric effects of bis(trifluoromethyl) groups influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

Methodological Answer: The strong electron-withdrawing nature of CF3 groups increases ring strain and polarizes the cyclopropane C-C bonds, enhancing susceptibility to ring-opening reactions. For example:

  • Nucleophilic Attack : Amine lone pairs may participate in ring-opening under acidic conditions. Computational studies (e.g., DFT calculations) can map electron density distributions and predict reactive sites.
  • Electrophilic Substitution : Steric hindrance from CF3 groups may direct electrophiles to less hindered positions. Competitive experiments with isotopic labeling (e.g., deuterated analogs in ) could validate mechanistic pathways .

Table 2: Reactivity Comparison of CF3-Substituted vs. Non-Substituted Cyclopropanes

Reaction TypeCF3-Substituted CyclopropaneNon-Substituted Cyclopropane
Ring-opening energyLower (due to strain)Higher
Electrophilic sitesSterically hinderedUniform distribution

Q. Are there documented contradictions in thermal stability data for this compound, and how can such discrepancies be resolved?

Methodological Answer: Discrepancies may arise from differences in purity assessment (e.g., HPLC vs. NMR in ) or decomposition under analytical conditions . Resolution strategies include:

  • Thermogravimetric Analysis (TGA) : Measures weight loss during controlled heating.
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions and exothermic decomposition events.
  • Accelerated Stability Testing : Exposes the compound to elevated temperatures/humidity (per ICH guidelines) and monitors degradation products via LC-MS.

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